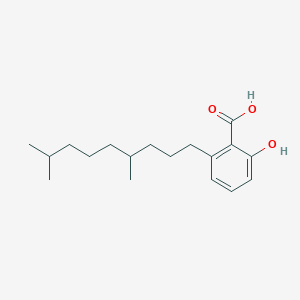![molecular formula C17H22N2O7 B1253941 6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid](/img/structure/B1253941.png)
6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[5-(p-nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid is a monocarboxylic acid amide compound having an N-(5-carboxypentyl) substituent and a C-[4-(4-nitrophenoxy)-4-oxobutyl)] substituent. It is a monocarboxylic acid, a C-nitro compound, a carboxylic ester and a monocarboxylic acid amide. It derives from a 6-aminohexanoic acid.
Aplicaciones Científicas De Investigación
DNA Sequencing and Hydroxyl Group Protection
- 6-Amino-4-oxo-hexanoic acid, which is structurally related to the compound of interest, has been developed as a derivative of levulinic acid for the protection of hydroxyl groups. This compound introduces protection by reaction with its symmetrical anhydride and is rapidly removed under mild conditions. Its applications include usage in new DNA sequencing methods and as a detectable protecting group (Rasolonjatovo & Sarfati, 1998).
Biochemical Studies in Fungi
- Derivatives of hexanoic acid, such as (2R)-2-amino-6-hydroxy-4-hexynoic acid, have been isolated from the fruit bodies of Amanita miculifera. These amino acids are interesting for their natural occurrence and potential biochemical roles in fungi (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
Structural Role in Molecules
- 6-Aminohexanoic acid plays a significant role in chemical synthesis, particularly in the modification of peptides and in the polyamide synthetic fibers industry. It is also used as a linker in various biologically active structures. This demonstrates the versatility of hexanoic acid derivatives in both industrial and biological applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Fluorescent Protecting Groups
- Compounds like (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, which are closely related to the query compound, have been developed for use in protease assays. They serve as sequence-specific chromogenic protease substrates, demonstrating the potential of hexanoic acid derivatives in biochemical assays (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Corrosion Inhibition
- Schiff's bases derived from lysine and aromatic aldehydes, which include derivatives of hexanoic acid, have been studied as corrosion inhibitors for mild steel. These compounds show high inhibition efficiency, highlighting the utility of hexanoic acid derivatives in material science (Gupta, Verma, Quraishi, & Mukherjee, 2016).
Propiedades
Fórmula molecular |
C17H22N2O7 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
6-[[5-(4-nitrophenoxy)-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H22N2O7/c20-15(18-12-3-1-2-6-16(21)22)5-4-7-17(23)26-14-10-8-13(9-11-14)19(24)25/h8-11H,1-7,12H2,(H,18,20)(H,21,22) |
Clave InChI |
JKKVVRPNOCMQNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCC(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



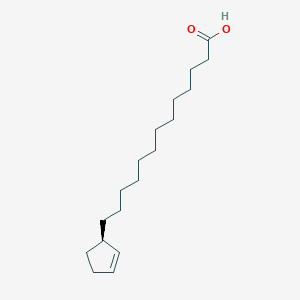
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1253859.png)
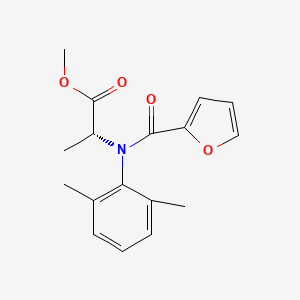
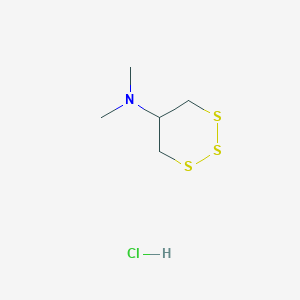
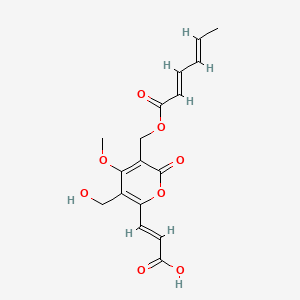

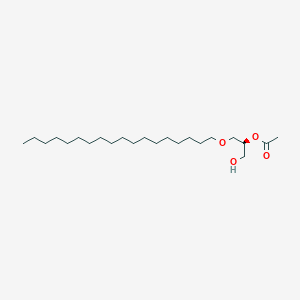

![(3R,4R,6R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol](/img/structure/B1253869.png)
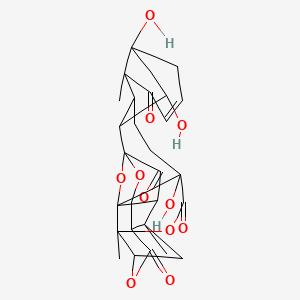

![(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1253875.png)
![4-[(2-Heptan-3-yl-1,3-dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium](/img/structure/B1253877.png)
